3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide
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Overview
Description
3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide is a chemical compound with the molecular formula C16H21Cl2FN2O It is known for its unique structure, which includes a benzamide core substituted with dichloro and fluoro groups, as well as a piperidine ring
Preparation Methods
The synthesis of 3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Piperidine Ring: This step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions.
Substitution Reactions:
Coupling with Benzamide: The final step involves coupling the substituted piperidine ring with a benzamide derivative that has been pre-functionalized with dichloro groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The dichloro and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:
3’,5’-Dichloro-4-(difluoromethyl)-3-fluoro-1,1’-biphenyl: This compound has a similar dichloro and fluoro substitution pattern but differs in its core structure.
3,4-Dichloro-4’-(difluoromethyl)-3’-fluoro-1,1’-biphenyl: Another related compound with a different substitution pattern and core structure.
Properties
CAS No. |
918429-96-6 |
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Molecular Formula |
C16H21Cl2FN2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C16H21Cl2FN2O/c1-2-5-21-6-3-16(19,4-7-21)11-20-15(22)12-8-13(17)10-14(18)9-12/h8-10H,2-7,11H2,1H3,(H,20,22) |
InChI Key |
OQEJTZOXTUPPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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